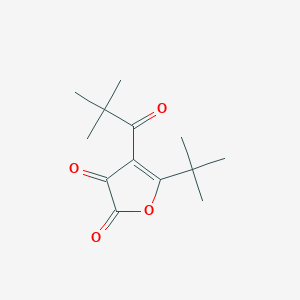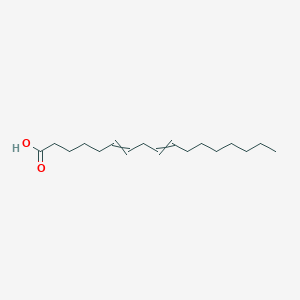![molecular formula C36H28N2O2 B14285363 4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol CAS No. 121333-95-7](/img/structure/B14285363.png)
4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol is an organic compound that belongs to the class of phenolic derivatives of biphenyl It is a colorless solid and is known for its unique structural properties, which include two phenylazanediyl groups attached to a biphenyl core, each linked to a diphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol typically involves the oxidative coupling of phenolic compounds. One common method includes the dealkylation of the tetra-t-butyl derivative, which is generated by the oxidative coupling of 2,6-di-tert-butylphenol . The oxidative coupling of phenol itself can yield a mixture of isomers, including 4,4’-biphenol .
Industrial Production Methods: In an industrial setting, the preparation of this compound can involve the use of catalysts such as vanadium(IV) chloride (VCl4) to facilitate the oxidative coupling of phenols . This process can be optimized to enhance yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential antioxidant properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism by which 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol exerts its effects involves its interaction with molecular targets through its phenolic groups. These interactions can include hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways and potentially modulating biological activity .
Comparison with Similar Compounds
4,4’-Biphenol: A simpler phenolic derivative of biphenyl with similar structural properties.
4,4’-Dihydroxybiphenyl: A compound with two hydroxyl groups attached to a biphenyl core, similar to 4,4’-biphenol.
Uniqueness: 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol is unique due to its extended structure, which includes phenylazanediyl groups that provide additional sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
121333-95-7 |
|---|---|
Molecular Formula |
C36H28N2O2 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
4-(N-[4-[4-(N-(4-hydroxyphenyl)anilino)phenyl]phenyl]anilino)phenol |
InChI |
InChI=1S/C36H28N2O2/c39-35-23-19-33(20-24-35)37(29-7-3-1-4-8-29)31-15-11-27(12-16-31)28-13-17-32(18-14-28)38(30-9-5-2-6-10-30)34-21-25-36(40)26-22-34/h1-26,39-40H |
InChI Key |
VLDLGQOPRHBNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
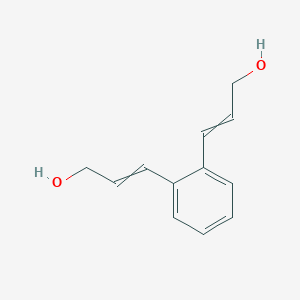
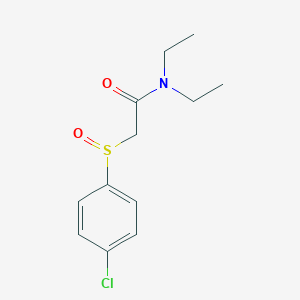
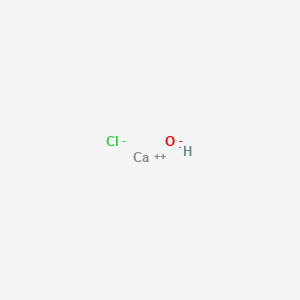
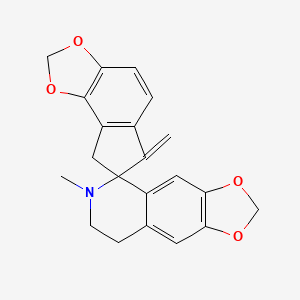
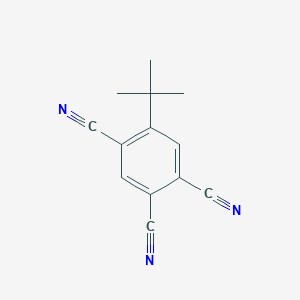
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
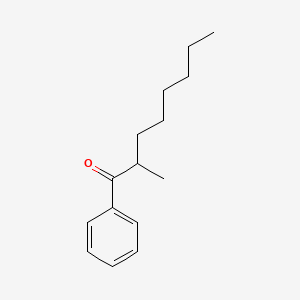

![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
